molecular formula C16H10N4OS2 B5854762 N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No.: B5854762
M. Wt: 338.4 g/mol
InChI Key: IQIFCTPNMUVVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining a quinoline core with thiadiazole and thiophene moieties, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with 2-chloroquinoline-4-carboxylic acid in the presence of a base to form the intermediate 2-thiophen-2-ylquinoline-4-carboxamide. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Inhibition of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to its combination of quinoline, thiadiazole, and thiophene rings, which imparts distinct chemical and biological properties not observed in simpler analogs. This unique structure allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(19-16-20-17-9-23-16)11-8-13(14-6-3-7-22-14)18-12-5-2-1-4-10(11)12/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIFCTPNMUVVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.